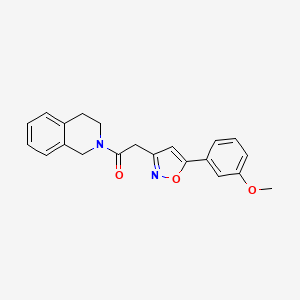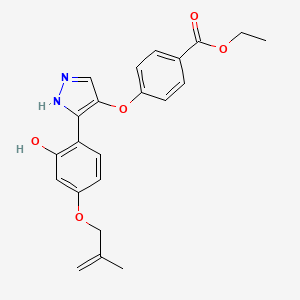![molecular formula C18H14FN3O2S B2765469 Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 338957-33-8](/img/structure/B2765469.png)
Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The structure of similar compounds is usually confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis . Unfortunately, specific details about the molecular structure of “this compound” are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Biological Activities
Triazine derivatives, including those with sulfanyl groups, have been synthesized using microwave-assisted techniques, offering efficient routes to compounds with potential antimicrobial, antilipase, and antiurease activities. For example, Başoğlu et al. (2013) reported on the synthesis of hybrid molecules containing triazine moieties and their biological evaluation, highlighting the versatility of triazine compounds in drug development and their significant biological activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Tribological Properties and Tribochemistry
The use of sulfur-containing triazine derivatives as additives in lubricants demonstrates their potential in improving the wear resistance and friction-reducing properties of industrial fluids. Wu et al. (2017) explored the tribological properties and mechanisms of such additives, indicating the broad applicability of triazine derivatives in material science and engineering (Wu, He, Zeng, Ren, Vries, & Heide, 2017).
Synthesis and Cytotoxic Activity
Research on thiopyrimidine derivatives, closely related to triazines, has shown promising cytotoxic activities against various cancer cell lines. Stolarczyk et al. (2018) synthesized novel thiopyrimidine derivatives and evaluated their cytotoxicity, providing a foundation for further investigation into similar compounds for potential anticancer applications (Stolarczyk, Bryndal, Matera-Witkiewicz, Lis, Królewska-Golińska, Cieślak, Kaźmierczak-Barańska, & Cieplik, 2018).
Fluorescent Molecular Probes
Triazine derivatives have been incorporated into fluorescent molecular probes, indicating their potential in developing sensitive tools for biological and chemical analysis. Diwu et al. (1997) synthesized solvatochromic dyes based on a "push-pull" electron transfer system, highlighting the application of triazine derivatives in creating fluorescent probes for studying biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Eigenschaften
IUPAC Name |
ethyl 5-(4-fluorophenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c1-2-24-18(23)15-17(25-14-10-8-13(19)9-11-14)20-16(22-21-15)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZUKNHBYRLJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


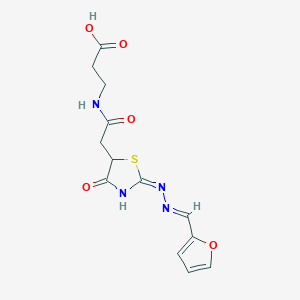

![2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2765389.png)
![7-(4-isopropylphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2765390.png)
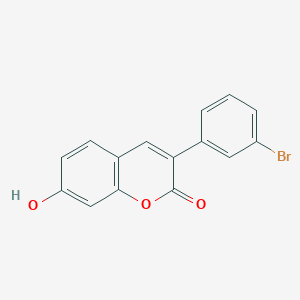


![ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2765397.png)
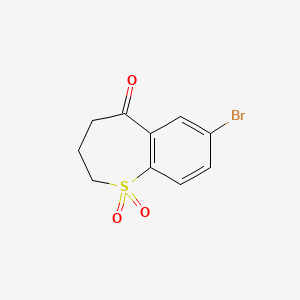
![8-(3-Methylbenzyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2765402.png)
![2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2765404.png)
